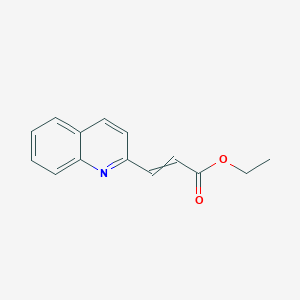
Ethyl 3-(quinolin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(quinolin-2-yl)prop-2-enoate: is a chemical compound with the following structural formula:
CH3CH2C(O)C(H)=CHC9H6N
It belongs to the class of α,β-unsaturated esters and contains a quinoline ring. Quinoline derivatives exhibit interesting biological activities and find applications in various fields.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
- While not commonly produced on an industrial scale, research laboratories synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions::
Michael Addition:
- Base-catalyzed reactions: Piperidine, sodium ethoxide
- Acid-catalyzed hydrolysis: Dilute HCl or NaOH
- Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon)
- Hydrolysis yields quinoline-2-carboxylic acid and ethanol.
- Reduction leads to ethyl quinoline-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Chemical Biology:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Ethyl 3-(quinolin-2-yl)prop-2-enoate stands out due to its quinoline moiety.
- Similar compounds include ethyl 3-(quinolin-3-yl)prop-2-enoate and ethyl 3-(4-hydroxyphenyl)prop-2-enoate .
Properties
CAS No. |
123172-88-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-10H,2H2,1H3 |
InChI Key |
RQQNOLUEUFVWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















